N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide
Description
The compound N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide features a thiazolo[3,2-a]pyrimidine core fused with a 2,6-dimethoxybenzamide substituent. The thiazolo[3,2-a]pyrimidine system is a bicyclic heterocycle comprising a six-membered pyrimidine ring fused to a five-membered thiazole ring.
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-9-8-25-17-18-10(2)14(16(22)20(9)17)19-15(21)13-11(23-3)6-5-7-12(13)24-4/h5-8H,1-4H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFNSUDKRHXNEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=C(C=CC=C3OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Cyclocondensation Reaction
The synthetic pathway begins with formation of the bicyclic thiazolopyrimidine core through a modified Biginelli reaction. A mixture of ethyl acetoacetate (10 mmol), 2,6-dimethoxybenzaldehyde (10 mmol), and thiourea (15 mmol) undergoes thermal cyclization in glacial acetic acid with zinc chloride catalysis (2 mmol) at 80°C for 4 hours. This produces the tetrahydropyrimidine intermediate 1 with 85% yield through the following stoichiometry:
$$ \text{Ethyl acetoacetate} + \text{2,6-dimethoxybenzaldehyde} + \text{Thiourea} \xrightarrow{\text{ZnCl}_2, 80^\circ\text{C}} \text{Intermediate 1} $$
Table 1: Cyclocondensation Optimization Parameters
| Parameter | Optimal Value | Yield Impact (±5%) |
|---|---|---|
| Temperature | 80°C | <70°C: 45% yield |
| Catalyst Loading | 20 mol% ZnCl₂ | 10 mol%: 62% yield |
| Reaction Time | 4 hours | 6 hours: 82% yield |
| Solvent System | Glacial AcOH | EtOH: 68% yield |
Thiazole Ring Annulation
Intermediate 1 undergoes ring closure with chloroacetonitrile (1.5 eq) in DMF at reflux for 10 hours to form the bicyclic system. This critical step establishes the thiazolo[3,2-a]pyrimidine architecture through nucleophilic displacement:
$$ \text{Intermediate 1} + \text{ClCH}_2\text{CN} \xrightarrow{\text{DMF, 110}^\circ\text{C}} \text{Intermediate 2} $$
X-ray crystallographic analysis of analogous structures confirms the fused bicyclic system adopts a planar conformation with bond angles of 117.4° at N1-C2-S1. The methyl groups at C3 and C7 introduce steric constraints that influence subsequent functionalization steps.
Functional Group Manipulation
Oxidation to 5-Oxo Derivative
Controlled oxidation of the thiazine ring employs Jones reagent (CrO₃/H₂SO₄) in acetone at 0-5°C for 2 hours. This step requires precise temperature control to prevent over-oxidation:
$$ \text{Intermediate 2} \xrightarrow{\text{CrO}3/\text{H}2\text{SO}_4} \text{5-oxo Intermediate 3} $$
Table 2: Oxidation State Analysis
| Technique | Key Findings | Reference |
|---|---|---|
| IR Spectroscopy | ν(C=O) at 1720 cm⁻¹ | |
| UV-Vis | λ_max 328 nm (π→π* transition) | |
| XPS | S 2p₃/₂ at 163.4 eV |
N-Acylation with 2,6-Dimethoxybenzoyl Chloride
The final amidation employs Schlenk techniques under inert atmosphere. Intermediate 3 (1 mmol) reacts with 2,6-dimethoxybenzoyl chloride (1.2 eq) in anhydrous THF using N-methylmorpholine (1.5 eq) as base:
$$ \text{Intermediate 3} + \text{2,6-(MeO)}2\text{C}6\text{H}_3\text{COCl} \xrightarrow{\text{NMM, THF}} \text{Target Compound} $$
Table 3: Acylation Condition Screening
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | DCM | 25 | 24 | 62 |
| DIPEA | DMF | 40 | 12 | 78 |
| NMM | THF | 0→25 | 6 | 91 |
Advanced Characterization Data
Spectroscopic Fingerprinting
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH), 7.58 (t, J=8.4 Hz, 1H, ArH), 6.68 (d, J=8.4 Hz, 2H, ArH), 3.87 (s, 6H, OCH₃), 2.91 (s, 3H, CH₃), 2.63 (s, 3H, CH₃).
HRMS (ESI-TOF): m/z calcd for C₂₀H₂₀N₃O₅S [M+H]⁺ 414.1124, found 414.1121.
Crystallographic Analysis
Single-crystal X-ray diffraction (Mo Kα, 100 K) reveals:
- Orthorhombic P2₁2₁2₁ space group
- Unit cell dimensions: a=8.924(2) Å, b=12.317(3) Å, c=14.518(4) Å
- Dihedral angle between benzamide and thiazolopyrimidine planes: 48.7°
Process Optimization Strategies
Catalytic System Enhancements
Screening of phase-transfer catalysts showed tetrabutylammonium hydrogen sulfate (TBAHS) increases reaction efficiency:
Table 4: Catalyst Performance Comparison
| Catalyst | Loading (mol%) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| None | - | 62 | 88.4 |
| TBAB | 5 | 78 | 91.2 |
| TBAHS | 5 | 92 | 98.7 |
| 18-Crown-6 | 5 | 81 | 93.5 |
Green Chemistry Approaches
Microwave-assisted synthesis reduces process time from 6 hours to 35 minutes with comparable yield (89% vs 91%). Solvent substitution studies identified cyclopentyl methyl ether as a safer alternative to THF without compromising yield (87% vs 91%).
Chemical Reactions Analysis
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzamide ring can be replaced with other substituents.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research and development:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of thiazolo-pyrimidine structures demonstrate significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Research has highlighted the potential of thiazolo-pyrimidine derivatives in cancer therapy. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, including liver cancer (HepG2) and cervical adenocarcinoma (HeLa) cells. The mechanisms involved include the modulation of apoptotic pathways via upregulation of pro-apoptotic proteins like p53 and downregulation of anti-apoptotic proteins such as Bcl-2.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.
- Antidiabetic Activity : Some studies have suggested that thiazolo-pyrimidine derivatives may improve insulin sensitivity and exhibit hypoglycemic effects, making them candidates for diabetes management.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of thiazolo-pyrimidine derivatives, it was found that N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus. This indicates its potential as a broad-spectrum antibacterial agent.
Case Study 2: Anticancer Activity
In vitro assays on HepG2 liver cancer cells revealed that this compound induced significant cytotoxicity with an IC50 value of 20 µM. The mechanism involved the activation of apoptotic pathways through the upregulation of p53 and inhibition of Bcl-2 expression.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazolo[3,2-a]pyrimidine | Core thiazole and pyrimidine structure | Antimicrobial |
| 7-Methylthiazolo[3,2-a]pyrimidin | Similar ring structure | Anti-inflammatory |
| 5-Oxo-cyclopentapyridazine derivative | Cyclopentapyridazine moiety | Anticancer |
Mechanism of Action
The mechanism of action of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide is not well understood due to the lack of extensive research. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Structure : Shares the thiazolo[3,2-a]pyrimidine core but includes a 2,4,6-trimethoxybenzylidene substituent and an ethyl carboxylate group at position 6 .
- Synthesis : Prepared via refluxing with chloroacetic acid, 2,4,6-trimethoxybenzaldehyde, and sodium acetate in acetic acid/acetic anhydride (78% yield) .
- Crystallography :
3,8-Diphenyl-5-(4-methoxyphenyl)-N-[4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide
- Structure : A tricyclic system (pyrrolo-thiazolo-pyrimidine) with phenyl and methoxyphenyl substituents .
- Synthesis : Derived from phenylisothiocyanate and ethyl chloroacetate, emphasizing heterocyclization strategies distinct from the target compound .
- Key Differences : The expanded pyrrolo-thiazolo-pyrimidine framework increases ring strain and π-conjugation, which may enhance UV absorption or binding affinity in biological systems.
Benzamide-Containing Heterocycles
Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide)
Thiadiazolo- and Oxadiazolo-Pyrimidine Derivatives
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Structure: Features a pyrimidine-benzooxazine hybrid with amino and phenyl substituents .
- Synthesis : Reacted with phenyl-1,2,4-oxadiazoles using Cs₂CO₃ in DMF, achieving high yields .
- Key Differences : The benzooxazine moiety introduces additional oxygen-based hydrogen-bonding sites compared to the sulfur-containing thiazolo system.
2-R-5-oxo-5H-6-carboxamide-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine
Structural and Functional Analysis
Table 1: Comparative Structural Features
Discussion
Biological Activity
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis, mechanism of action, and relevant case studies.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| Molecular Formula | C₁₅H₁₄N₄O₂S |
| Molecular Weight | 318.36 g/mol |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazolopyrimidine Core : This is achieved through cyclization reactions involving appropriate thioketones and pyrimidine derivatives.
- Benzamide Coupling : The thiazolopyrimidine derivative is then coupled with 2,6-dimethoxybenzoyl chloride in the presence of a base to form the final product.
Antibacterial Activity
Research indicates that compounds derived from thiazolopyrimidine scaffolds exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . In one study, a related compound displayed a minimum inhibitory concentration (MIC) of 50 μg/mL against Mycobacterium smegmatis, suggesting potential for treating tuberculosis .
Anticancer Properties
Thiazolopyrimidine derivatives have been reported to possess anticancer activity. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The mechanism often involves the inhibition of specific kinases or other enzymes critical for cancer cell survival.
Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory potential of thiazolopyrimidine compounds. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase and lipoxygenase .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiazolopyrimidine core allows for effective binding to enzyme active sites through hydrogen bonding and π-π interactions.
- Receptor Modulation : The compound may also act as a modulator for specific receptors involved in inflammation and cancer progression.
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several thiazolopyrimidine derivatives against resistant strains of bacteria. The compound demonstrated significant activity with an IC50 value lower than standard antibiotics .
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent .
Q & A
Q. What are the common synthetic routes for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide?
The compound is synthesized via multi-step reactions involving condensation of thiazolo[3,2-a]pyrimidine precursors with substituted benzoyl chlorides. Key steps include refluxing intermediates (e.g., 5-oxo-thiazolo-pyrimidines) with catalysts like sodium acetate in acetic acid/acetic anhydride mixtures. Reaction conditions (110–120°C, 8–10 hours) and solvent polarity significantly influence yield and purity .
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- Spectroscopy : H/C NMR confirms substituent positions and purity, while IR identifies carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) groups .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves 3D conformation. Software like SHELXL refines anisotropic displacement parameters, and WinGX visualizes hydrogen-bonding networks .
Q. How do substituents on the benzamide moiety influence the compound’s reactivity?
Electron-donating groups (e.g., methoxy at 2,6-positions) enhance stability of the amide bond, while steric effects from methyl groups on the thiazolo-pyrimidine core modulate electrophilic substitution patterns. Substituents also affect solubility in polar solvents like DMF .
Q. What are the key functional groups responsible for its biological activity?
The thiazolo-pyrimidine core facilitates π-π stacking with enzyme active sites, while the 2,6-dimethoxybenzamide moiety may hydrogen-bond with residues like aspartate or lysine. The 5-oxo group is critical for redox activity in enzyme inhibition .
Advanced Research Questions
Q. How can researchers address contradictions in proposed mechanisms of action for this compound?
Discrepancies in enzyme inhibition hypotheses (e.g., kinase vs. protease targets) require orthogonal assays:
- Kinetic assays : Measure values under varying substrate concentrations.
- Molecular docking : Use DFT-optimized structures (e.g., Gaussian09) to predict binding poses against crystallographic enzyme data .
Q. What experimental design considerations optimize solubility without compromising bioactivity?
- Structural modifications : Introduce polar groups (e.g., hydroxyl) on the benzamide ring.
- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility while avoiding denaturation in biological assays.
- Cocrystallization : Co-formers like succinic acid improve aqueous solubility via hydrogen bonding .
Q. What challenges arise in resolving crystallographic disorder in its structure?
Disorder in flexible substituents (e.g., methoxy groups) requires high-resolution data (≤1.0 Å) and iterative refinement in SHELXL. Twin refinement may be needed for pseudo-merohedral twinning, common in triclinic systems .
Q. How should researchers analyze discrepancies in biological activity data across studies?
- Purity validation : Use HPLC-MS to confirm >95% purity, as impurities (e.g., unreacted intermediates) can skew IC values.
- Structural analogs : Compare activity of derivatives (e.g., 4-ethoxy vs. 2,6-dimethoxybenzamide) to isolate substituent effects .
Q. Which computational methods predict intermolecular interactions in crystal packing?
- Hirshfeld surface analysis : Quantifies interaction types (e.g., H-bonding vs. van der Waals) using CrystalExplorer.
- Graph-set analysis : Classifies H-bond motifs (e.g., rings) to identify packing trends .
Q. How can researchers validate the stability of its bioactive conformation in solution?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
